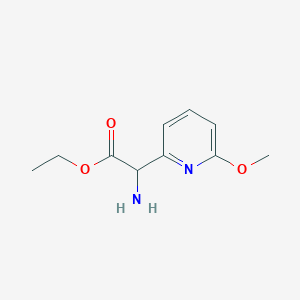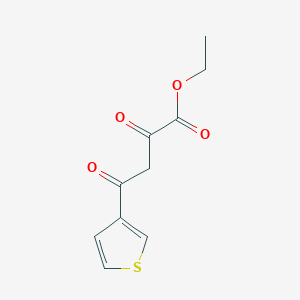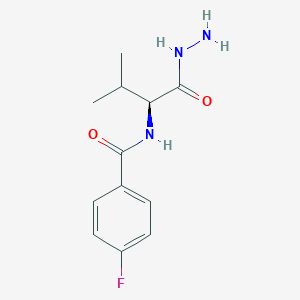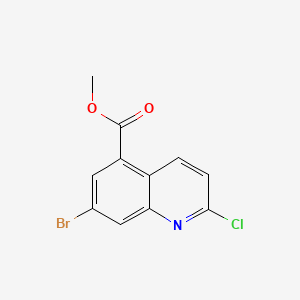![molecular formula C26H30Br2N2S2Se B15362597 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B15362597.png)
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole is a complex organic compound characterized by its unique structure, which includes a benzo[c][1,2,5]selenadiazole core and two brominated hexylthiophenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, where a halogenated thiophene derivative is coupled with a selenadiazole precursor in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's electronic properties.
Substitution: Substitution reactions at the bromine or sulfur atoms can introduce new substituents, altering the compound's reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium thiolate (NaSCH₃) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
科学的研究の応用
Chemistry: In the field of chemistry, this compound is used as an electron acceptor in organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Its unique electronic properties make it suitable for enhancing the efficiency and stability of these devices.
Biology: Research in biology has explored the potential of this compound as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: In medicine, the compound's antioxidant and anti-inflammatory properties are being investigated for their potential use in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In industry, 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole is used in the production of advanced materials, such as conductive polymers and coatings. Its incorporation into these materials can improve their performance and durability.
作用機序
The mechanism by which 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole exerts its effects involves its interaction with molecular targets and pathways. The compound's ability to accept electrons makes it an effective component in electronic devices, where it facilitates charge transfer and enhances device performance. In biological systems, its antioxidant properties help neutralize free radicals, reducing oxidative stress and inflammation.
類似化合物との比較
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is structurally similar but contains sulfur instead of selenium, resulting in different electronic properties.
4,7-Bis(5-bromo-4-hexylphenyl)benzo[c][1,2,5]selenadiazole: This variant replaces the thiophene groups with phenyl groups, altering its reactivity and applications.
Uniqueness: 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole stands out due to its unique combination of bromine, hexylthiophene, and selenadiazole groups, which confer distinct electronic and biological properties not found in other compounds.
特性
分子式 |
C26H30Br2N2S2Se |
|---|---|
分子量 |
673.4 g/mol |
IUPAC名 |
4,7-bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C26H30Br2N2S2Se/c1-3-5-7-9-11-17-15-21(31-25(17)27)19-13-14-20(24-23(19)29-33-30-24)22-16-18(26(28)32-22)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChIキー |
UVDUSQTVVXNJGO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(SC(=C1)C2=CC=C(C3=N[Se]N=C23)C4=CC(=C(S4)Br)CCCCCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one](/img/structure/B15362516.png)

![(7S,8aR)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15362530.png)
![(3S,6R)-5-Benzyloxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15362533.png)
![4-[2-(3-Fluorophenyl)-vinyl]pyridine](/img/structure/B15362534.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol](/img/structure/B15362535.png)
![3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B15362548.png)

![Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B15362560.png)

![(6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanamine](/img/structure/B15362581.png)



